molecular formula C9H16O2 B14400527 Heptanal, 2,2-dimethyl-5-oxo- CAS No. 89546-32-7

Heptanal, 2,2-dimethyl-5-oxo-

Cat. No.: B14400527
CAS No.: 89546-32-7
M. Wt: 156.22 g/mol
InChI Key: VPNFKGGPXNTWGQ-UHFFFAOYSA-N
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Description

. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and an alkyl or aryl group. This compound is notable for its unique structure, which includes a dimethyl substitution at the second carbon and a ketone group at the fifth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptanal, 2,2-dimethyl-5-oxo- can be achieved through various organic reactions. One common method involves the oxidation of the corresponding alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). Another approach is the hydroformylation of alkenes, where an alkene is reacted with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form the aldehyde .

Industrial Production Methods

On an industrial scale, Heptanal, 2,2-dimethyl-5-oxo- can be produced through the hydroformylation of 1-hexene. This process involves the addition of a formyl group (CHO) to the terminal carbon of the alkene, followed by oxidation to form the aldehyde. The reaction is typically carried out under high pressure and temperature conditions, using a rhodium catalyst to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Heptanal, 2,2-dimethyl-5-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, hydrazines

Major Products Formed

Scientific Research Applications

Heptanal, 2,2-dimethyl-5-oxo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Heptanal, 2,2-dimethyl-5-oxo- involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reaction is crucial in many biological processes, including enzyme catalysis and signal transduction. The compound can also undergo oxidation and reduction reactions, which are essential in metabolic pathways .

Comparison with Similar Compounds

Heptanal, 2,2-dimethyl-5-oxo- can be compared with other similar compounds, such as:

The uniqueness of Heptanal, 2,2-dimethyl-5-oxo- lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs .

Properties

IUPAC Name

2,2-dimethyl-5-oxoheptanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-8(11)5-6-9(2,3)7-10/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNFKGGPXNTWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC(C)(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439533
Record name Heptanal, 2,2-dimethyl-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89546-32-7
Record name Heptanal, 2,2-dimethyl-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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